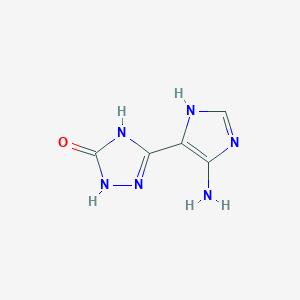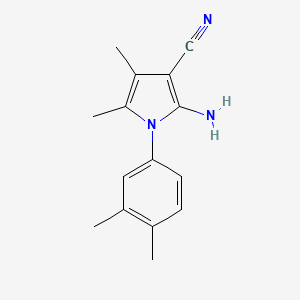
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 5-ethyl-3-nitrothiophenyl group
Métodos De Preparación
The synthesis of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as acetic acid and sulfur.
Nitration: The thiophene ring is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Alkylation: The ethyl group is introduced at the 5-position of the thiophene ring through an alkylation reaction using ethyl bromide.
Formation of the Pyrazole Ring: The final step involves the formation of the pyrazole ring by reacting the substituted thiophene with hydrazine and an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The ethyl and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-ethyl-3-nitrothiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(5-Methyl-3-nitrothiophen-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Ethyl-3-aminothiophen-2-yl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
1-(5-Ethyl-3-nitrothiophen-2-yl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the nitro and ethyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H9N3O2S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
1-(5-ethyl-3-nitrothiophen-2-yl)pyrazole |
InChI |
InChI=1S/C9H9N3O2S/c1-2-7-6-8(12(13)14)9(15-7)11-5-3-4-10-11/h3-6H,2H2,1H3 |
Clave InChI |
GNQFMNZZVNELFU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(S1)N2C=CC=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


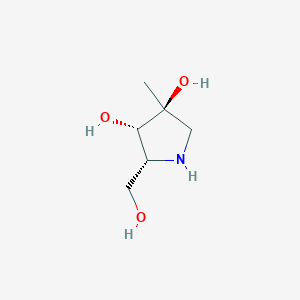

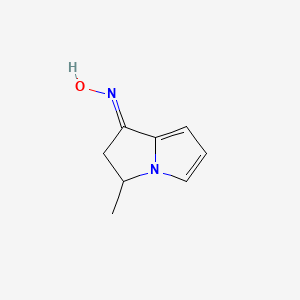

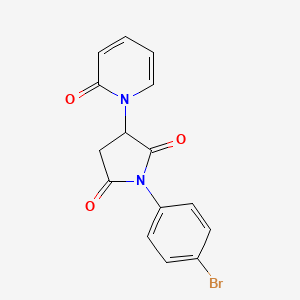
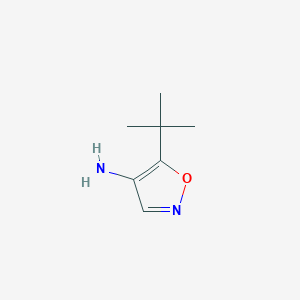
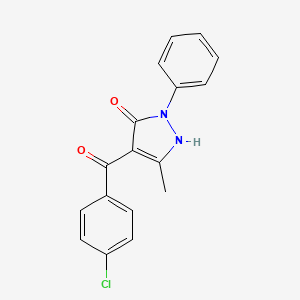
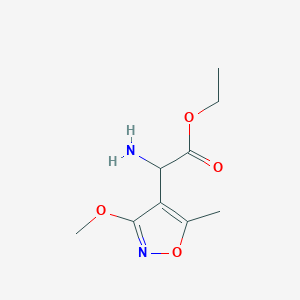
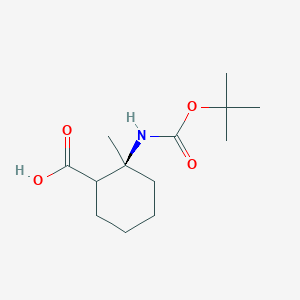
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
